2-(chloromethyl)-3-methylquinazolin-4(3H)-one

Overview

Description

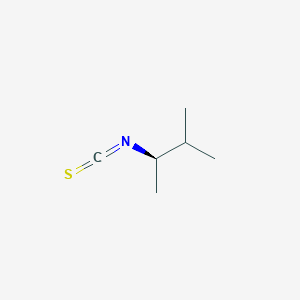

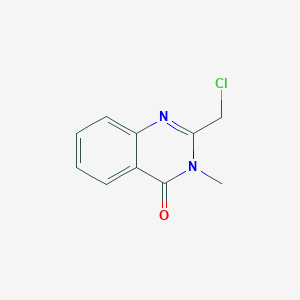

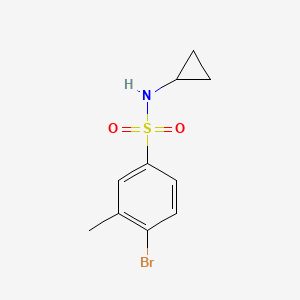

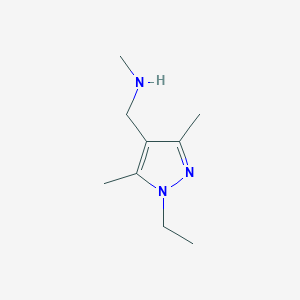

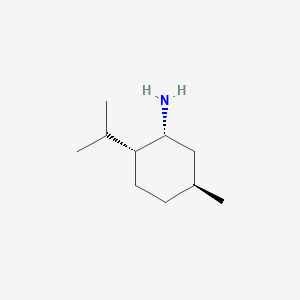

- 2-(Chloromethyl)-3-methylquinazolin-4(3H)-one is a chemical compound with the molecular formula C<sub>10</sub>H<sub>9</sub>ClN<sub>2</sub>O .

- It belongs to the quinazolinone family and contains a chloromethyl group and a methyl group on the quinazoline ring.

- The compound may have potential biological activities due to its structural features.

Synthesis Analysis

- The synthesis of this compound can be achieved through various methods, including chloromethylation of a quinazolinone precursor.

- One possible route involves reacting 3-methylquinazolin-4(3H)-one with chloromethyl chloroformate or a similar chloromethylating agent.

Molecular Structure Analysis

- The molecular structure consists of a quinazolinone core with a chloromethyl group attached to the quinazoline ring.

- The chlorine atom is directly bonded to the carbon adjacent to the nitrogen atom in the quinazoline ring.

Chemical Reactions Analysis

- The compound can participate in various reactions, including nucleophilic substitutions, cyclizations, and condensations.

- Further investigation is needed to explore its reactivity and potential applications.

Physical And Chemical Properties Analysis

- 2-(Chloromethyl)-3-methylquinazolin-4(3H)-one is a white powder with a melting point of 157°C .

- It exhibits characteristic infrared absorption bands in the 3058–3025 cm<sup>-1</sup> range (C–H, aromatic), 2986 cm<sup>-1</sup> (C–H, aliphatic), 1685 cm<sup>-1</sup> (C=O, stretch), 1598 cm<sup>-1</sup> (C=C aromatic), and 1509 cm<sup>-1</sup> (C=N, stretch).

Scientific Research Applications

-

2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid

- Application Summary : This compound, also known as 3-CH2Cl, is a novel salicylic acid derivative introduced as a potential alternative to acetylsalicylic acid (ASA). It has shown promising results in preliminary assessments of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity .

- Method of Application : The synthesis of 3-CH2Cl involves the reaction of salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as a solvent with a pyridine catalyst. The reaction is carried out under 600 W microwave irradiation exposure for 5 minutes .

- Results/Outcomes : The compound has shown potential activity and benefits in health and disease, making it a promising compound for new drug development .

-

2-(Chloromethyl)pyridine Hydrochloride

- Application Summary : This compound was used as a reagent in base-catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF. It was also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results/Outcomes : The outcomes of these applications were not specified in the source .

-

2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid

- Application Summary : This compound, also known as 3-CH2Cl, is a novel salicylic acid derivative introduced as a potential alternative to acetylsalicylic acid (ASA). It has shown promising results in preliminary assessments of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity .

- Method of Application : The synthesis of 3-CH2Cl involves the reaction of salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as a solvent with a pyridine catalyst. The reaction is carried out under 600 W microwave irradiation exposure for 5 minutes .

- Results/Outcomes : The compound has shown potential activity and benefits in health and disease, making it a promising compound for new drug development .

-

2-Chloromethyl, 3-(Subst-Arylidene)-4-(3H) Quinazolinones

- Application Summary : Various 2-chloromethyl 3-(subst-arylidene)-4-(3H) quinazolinones have been synthesized using different aromatic aldehydes. These compounds were evaluated for their analgesic and antibacterial activity .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results/Outcomes : The outcomes of these applications were not specified in the source .

-

2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid

- Application Summary : This compound, also known as 3-CH2Cl, is a novel salicylic acid derivative introduced as a potential alternative to acetylsalicylic acid (ASA). It has shown promising results in preliminary assessments of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity .

- Method of Application : The synthesis of 3-CH2Cl involves the reaction of salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as a solvent with a pyridine catalyst. The reaction is carried out under 600 W microwave irradiation exposure for 5 minutes .

- Results/Outcomes : The compound has shown potential activity and benefits in health and disease, making it a promising compound for new drug development .

-

2-Chloromethyl, 3-(Subst-Arylidene)-4-(3H) Quinazolinones

- Application Summary : Various 2-chloromethyl 3-(subst-arylidene)-4-(3H) quinazolinones have been synthesized using different aromatic aldehydes. These compounds were evaluated for their analgesic and antibacterial activity .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results/Outcomes : The outcomes of these applications were not specified in the source .

Safety And Hazards

- 2-(Chloromethyl)-3-methylquinazolin-4(3H)-one is classified as hazardous due to its skin-corrosive and eye-damaging properties.

- It is essential to handle this compound with care and follow safety precautions.

Future Directions

- Researchers should explore the biological activities and potential applications of this compound.

- Investigate its interactions with biological targets and evaluate its therapeutic potential.

properties

IUPAC Name |

2-(chloromethyl)-3-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-13-9(6-11)12-8-5-3-2-4-7(8)10(13)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYMABNTFFJQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=CC=CC=C2C1=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429266 | |

| Record name | 2-(chloromethyl)-3-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(chloromethyl)-3-methylquinazolin-4(3H)-one | |

CAS RN |

199114-62-0 | |

| Record name | 2-(chloromethyl)-3-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-fluorophenyl)acetate](/img/structure/B1599483.png)

![(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide](/img/structure/B1599486.png)